2-ethylhexyl 2-bromoacetate
Overview
Description
2-ethylhexyl 2-bromoacetate is an organic compound with the molecular formula C₁₀H₁₉BrO₂. It is a colorless to pale yellow liquid with a density of 1.192 g/cm³ and a boiling point of 243.1°C at 760 mmHg . This compound is primarily used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ethylhexyl 2-bromoacetate can be synthesized through the esterification of bromoacetic acid with 2-ethylhexanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous removal of water and the use of efficient mixing and heating systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethylhexyl 2-bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield bromoacetic acid and 2-ethylhexanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products such as 2-ethylhexyl 2-cyanoacetate or 2-ethylhexyl 2-aminoacetate can be formed.
Hydrolysis: The major products are bromoacetic acid and 2-ethylhexanol.
Scientific Research Applications
2-ethylhexyl 2-bromoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of plasticizers, surfactants, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-ethylhexyl 2-bromoacetate involves its ability to act as an alkylating agent. The bromine atom in the compound can be replaced by nucleophiles, leading to the formation of covalent bonds with various biological molecules. This property makes it useful in biochemical assays and as a reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromoacetate: Similar in structure but with an ethyl group instead of a 2-ethylhexyl group.
Methyl bromoacetate: Contains a methyl group instead of a 2-ethylhexyl group.
2-ethylhexyl chloroacetate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-ethylhexyl 2-bromoacetate is unique due to its specific alkyl group, which imparts different physical and chemical properties compared to its analogs. The 2-ethylhexyl group provides increased hydrophobicity and a higher boiling point, making it suitable for specific industrial applications .
Properties
IUPAC Name |
2-ethylhexyl 2-bromoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHUQNLJZDBIQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324235 | |
Record name | 2-Ethylhexyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68144-73-0 | |
Record name | NSC406076 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylhexyl bromoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20324235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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